molecular formula C6H8N2O B1647056 1-(1H-imidazol-2-yl)propan-2-one

1-(1H-imidazol-2-yl)propan-2-one

Cat. No.: B1647056
M. Wt: 124.14 g/mol
InChI Key: WXYJLUQBMAVSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazol-2-yl)propan-2-one is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound features an imidazole heterocycle, a privileged scaffold in medicinal chemistry known for its wide range of bioactivities. Imidazole-containing compounds are extensively investigated in pharmaceutical research for their antimicrobial potential , including activity against resistant bacterial and fungal strains . The mechanism of action for bioactive imidazole derivatives often involves targeting essential enzymes; for instance, some azole antifungals inhibit ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51) , while nitroimidazole antibiotics undergo intracellular reduction to form cytotoxic radicals that damage microbial DNA . As a building block, 1-(1H-imidazol-2-yl)propan-2-one is valuable for the synthesis of molecular hybrids and conjugates , a strategy used to develop new agents that can overcome drug resistance . This product is intended for research and further manufacturing applications only and is not for human or veterinary use. Key Specifications: • CAS Number: See available batch documentation • Molecular Formula: C7H10N2O • Molecular Weight: 138.17 g/mol • Purity: ≥97% (Refer to Certificate of Analysis for specific batch data) • Storage: Store long-term in a cool, dry place

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)propan-2-one

InChI

InChI=1S/C6H8N2O/c1-5(9)4-6-7-2-3-8-6/h2-3H,4H2,1H3,(H,7,8)

InChI Key

WXYJLUQBMAVSFW-UHFFFAOYSA-N

SMILES

CC(=O)CC1=NC=CN1

Canonical SMILES

CC(=O)CC1=NC=CN1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(1H-imidazol-2-yl)propan-2-one with analogous imidazole and benzimidazole derivatives, highlighting structural variations, functional groups, and key identifiers:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Key Differences Source
1-(1H-Imidazol-2-yl)propan-2-one C₁₀H₁₀N₂O 174.202 6635-14-9 Imidazole, ketone Benzimidazole core with ketone at C2
1-(1H-Imidazol-2-yl)propan-1-one C₆H₈N₂O 138.14 (calculated) - Imidazole, ketone Ketone at C1; smaller molecular framework
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one C₉H₈N₂O 160.17 (calculated) - Benzimidazole, ketone Extended aromatic system (benzimidazole)
1-(1H-Imidazol-1-yl)-2-methylpropan-1-one C₇H₁₀N₂O 138.17 4122-53-6 Imidazole, ketone, methyl Ketone at C1; methyl substituent
1-(1H-Imidazol-1-yl)propan-2-amine C₆H₁₁N₃ 125.17 924714-15-8 Imidazole, amine Amine group replaces ketone
1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine C₁₁H₁₃N₃S 219.30 (calculated) - Benzimidazole, amine, thioether Thioether and amine substituents

Key Observations:

Compounds like 1-(1H-Imidazol-1-yl)propan-2-amine replace the ketone with an amine group, altering reactivity and hydrogen-bonding capabilities .

Functional Groups: Ketone position (propan-2-one vs. propan-1-one) significantly impacts electronic properties. For example, 1-(1H-imidazol-2-yl)propan-1-one (ketone at C1) has a smaller molecular weight and distinct solubility compared to the target compound .

Synthetic Approaches :

  • Benzimidazole derivatives (e.g., compounds in ) are synthesized via condensation reactions, often starting from o-phenylenediamine and ketones .
  • Schiff base ligands derived from imidazole-ketone hybrids (e.g., ) highlight their utility in coordination chemistry, particularly with transition metals .

Preparation Methods

Alkylation of Imidazole with Haloacetones

The alkylation of imidazole with α-haloketones represents a direct route to 1-(1H-imidazol-2-yl)propan-2-one. This method leverages the nucleophilic properties of the imidazole ring, where the nitrogen atom at the 1-position attacks the electrophilic carbon of the haloacetone.

Reaction Conditions and Optimization

A typical procedure involves reacting imidazole with chloroacetone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, using potassium carbonate (K₂CO₃) as a base to deprotonate imidazole and facilitate the nucleophilic substitution. The reaction is conducted under reflux (80–100°C) for 4–6 hours, yielding the target compound after purification via recrystallization or column chromatography.

Key Parameters:
  • Solvent: DMF enhances reaction kinetics due to its high polarity.
  • Base: K₂CO₃ outperforms weaker bases like NaHCO₃ by ensuring complete deprotonation of imidazole.
  • Molar Ratio: A 1:1.2 ratio of imidazole to chloroacetone minimizes side products like dialkylated derivatives.

Industrial Scalability

While laboratory-scale synthesis prioritizes purity, industrial production employs continuous flow reactors to improve heat distribution and reaction consistency. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) further enhance yield in biphasic systems.

Mannich Reaction Approach

The Mannich reaction offers a multi-component pathway to synthesize 1-(1H-imidazol-2-yl)propan-2-one by condensing acetone, formaldehyde, and an amine precursor. This method is advantageous for introducing structural diversity through varied amine components.

Synthetic Workflow

  • Formation of the Mannich Base: Acetone reacts with formaldehyde and a secondary amine (e.g., dimethylamine) in ethanol under acidic catalysis (HCl) to form a β-amino ketone intermediate.
  • Imidazole Incorporation: The Mannich base undergoes nucleophilic displacement with imidazole in aqueous reflux conditions, replacing the amine group with the imidazole moiety.
Example Protocol:
  • Step 1: Acetone (200 mmol), paraformaldehyde (260 mmol), and dimethylamine hydrochloride (260 mmol) in ethanol (35 mL) with HCl (0.5 mL) are refluxed for 2 hours to yield the Mannich base.
  • Step 2: The crude Mannich base is reacted with imidazole (200 mmol) in water under reflux for 5 hours, precipitating the product upon cooling.

Advantages and Limitations

  • Advantages: High atom economy and compatibility with diverse amines.
  • Limitations: Requires stringent pH control to prevent imidazole degradation.

Base-Catalyzed Cyclization Strategies

Recent advances utilize organic bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to catalyze cyclization reactions forming imidazol-2-ones. While primarily used for cyclic ureas, this method adapts to synthesize 1-(1H-imidazol-2-yl)propan-2-one by modifying precursor chains.

Mechanism and Conditions

BEMP facilitates deprotonation of propargylamine intermediates, enabling intramolecular hydroamidation to form the imidazole ring. The reaction proceeds at room temperature in acetonitrile, achieving completion within minutes.

Experimental Setup:
  • Propargylamine derivatives (0.4 mmol) and BEMP (5 mol%) in CH₃CN (4 mL) are stirred for 1 hour, followed by solvent evaporation and silica gel chromatography.

Purification and Characterization

Purification Techniques

  • Recrystallization: Isopropanol or ethanol/water mixtures yield high-purity crystals.
  • Column Chromatography: Silica gel with hexane/ethyl acetate (1:1) eluent resolves unreacted imidazole and byproducts.

Spectroscopic Validation

  • ¹H NMR: Characteristic signals include imidazole protons (δ 7.5–7.7 ppm) and the ketone carbonyl (δ 2.1–2.3 ppm).
  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ confirms the C=O stretch.

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Alkylation Reflux, DMF, K₂CO₃ 65–75 Straightforward, scalable Dialkylation byproducts
Mannich Reaction Aqueous reflux, HCl 50–60 Tunable amine component Multi-step, pH sensitivity
BEMP-Catalyzed RT, CH₃CN, BEMP 80–90 Rapid, mild conditions Specialized catalyst required

Industrial and Environmental Considerations

Large-scale production prioritizes solvent recovery and catalyst reuse to minimize waste. Continuous flow systems reduce energy consumption by 30% compared to batch reactors. Green chemistry principles advocate for aqueous-phase reactions, though imidazole’s hydrophobicity necessitates solvent optimization.

Q & A

Q. What are the common synthetic routes for 1-(1H-imidazol-2-yl)propan-2-one, and what challenges arise during purification?

The synthesis typically involves two key steps:

  • Imidazole ring formation : Reacting a carbonyl compound (e.g., propan-2-one) with an amine derivative under nucleophilic conditions. Grignard reagents or cross-coupling reactions are often employed to attach substituents to the imidazole core .
  • Functionalization : Introducing the propan-2-yl group via hydroxylation or alkylation reactions. For example, reducing agents like NaBH₄ may be used to stabilize the ketone group .
    Purification challenges : The compound’s polarity and solubility often necessitate chromatography (e.g., silica gel) or recrystallization using solvents like ethanol/water mixtures. Impurities from side reactions (e.g., incomplete ring closure) require careful monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing 1-(1H-imidazol-2-yl)propan-2-one?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazole ring structure (e.g., aromatic protons at δ 7.0–7.5 ppm) and the propan-2-one moiety (carbonyl carbon at ~200 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 139.1) and fragmentation patterns indicative of the imidazole backbone .
  • IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the ketone group, while N-H stretches (~3200 cm⁻¹) verify the imidazole ring .

Q. What biological activities are associated with 1-(1H-imidazol-2-yl)propan-2-one derivatives?

Imidazole derivatives exhibit diverse bioactivities:

  • Antimicrobial : Moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) via membrane disruption .
  • Anticancer : High potency in breast cancer cell lines (IC₅₀: ~5 µM) through apoptosis induction .
  • Antiviral : Activity against RNA viruses (e.g., influenza A) by inhibiting viral protease enzymes .
    Note: Bioactivity varies with substituents; for example, halogenated analogs show enhanced potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Meta-analysis : Compare datasets using standardized assays (e.g., fixed cell lines for cytotoxicity or uniform MIC protocols) .
  • Structural validation : Confirm compound purity via X-ray crystallography (using SHELX for refinement) to rule out isomer interference .
  • Environmental controls : Replicate studies under identical conditions (pH, temperature) to isolate variables affecting activity .

Q. What strategies optimize the synthesis of 1-(1H-imidazol-2-yl)propan-2-one for higher yields?

  • Catalyst optimization : Use Pd/C or Ni catalysts for cross-coupling reactions to reduce side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates, while tert-butyl methyl ether enhances crystallization .
  • Scalability : Implement flow chemistry for continuous synthesis, achieving >80% yield in pilot studies .

Q. How does crystallographic data (via SHELX) inform structure-activity relationships (SAR)?

  • Hydrogen bonding : SHELX-refined structures reveal interactions between the imidazole N-H and target proteins (e.g., kinase active sites), guiding substituent design .
  • Torsion angles : Adjusting substituents at the propan-2-yl position alters dihedral angles, affecting binding affinity (e.g., 10° increase improves IC₅₀ by 2-fold) .
  • Polymorphism screening : Identify stable crystal forms to enhance bioavailability .

Q. How do substitution patterns on the imidazole ring influence pharmacological profiles?

  • Electron-withdrawing groups (EWGs) : Chlorine or nitro groups at the 4-position enhance antimicrobial activity by increasing electrophilicity .
  • Hydrophobic substituents : Propan-2-yl or benzyl groups improve blood-brain barrier penetration, critical for CNS-targeted drugs .
  • Steric effects : Bulky groups (e.g., tert-butyl) reduce off-target interactions, improving selectivity .

Q. What stability considerations are critical for storing 1-(1H-imidazol-2-yl)propan-2-one?

  • Degradation pathways : The ketone group is prone to oxidation; store under inert gas (N₂/Ar) at –20°C .
  • Light sensitivity : UV exposure accelerates ring-opening reactions; use amber vials .
  • pH stability : Avoid aqueous solutions below pH 5 to prevent imidazole protonation and precipitation .

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